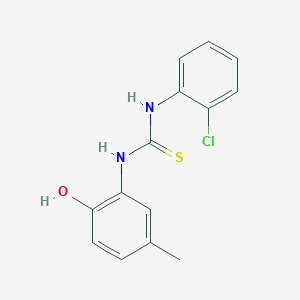

N-(2-chlorophenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiourea derivatives generally involves the reaction of amines with isothiocyanates. In the context of N-(2-chlorophenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea, this process likely involves the reaction of 2-chloroaniline with an isothiocyanate derivative that introduces the 2-hydroxy-5-methylphenyl moiety. A study on similar compounds, N-(3,4-dichlorophenyl)-N′-substituted thiourea derivatives, demonstrated their synthesis and characterization through spectroscopic techniques like IR, 1H, and 13C NMR, highlighting the versatility of thiourea compounds in chemical synthesis (Yusof et al., 2010).

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including the one , can be analyzed through techniques such as X-ray crystallography. These analyses reveal the geometric configuration of the molecules, which can adopt various forms based on the substituents and their electronic effects on the thiourea backbone. Structural studies on similar compounds have demonstrated the importance of hydrogen bonding and other non-covalent interactions in determining the molecular conformation (Atis et al., 2012).

Applications De Recherche Scientifique

Synthesis and Characterization

- Thiourea derivatives, including those similar to N-(2-chlorophenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea, have been synthesized and characterized through spectroscopic techniques like IR, NMR, and X-ray diffraction. These compounds demonstrate varying configurations and significant stretching vibrations in their infrared spectra, indicating potential applications in material science and molecular structure studies (Yusof et al., 2010).

Biological Activity

- Thiourea derivatives are known for a broad spectrum of biological activities, including analgesic, malaricidal, bactericidal, fungicidal, herbicidal, and insecticidal properties. Their activity can be enhanced by complexing with transition metals, suggesting potential applications in developing new pharmaceuticals and agrochemicals (Shadab & Aslam, 2014).

Antimicrobial and Antibiofilm Properties

- Certain thiourea derivatives exhibit significant antimicrobial activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. Their structure, particularly the presence of halogen atoms, correlates with their effectiveness, indicating their potential as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Interaction with Biomolecules

- Studies have explored the interactions between thiourea derivatives and biomolecules like serum albumin. This research provides insights into the binding mechanisms and potential biological applications, such as drug delivery systems (Cui et al., 2006).

Chemical Properties and Reactivity

- Thiourea derivatives display interesting chemical properties and reactivity. For instance, their interaction with transition metals and other chemical groups can lead to new compounds with unique properties, useful in various chemical reactions and synthesis processes (Rahman et al., 2021).

Photocatalysis

- Related compounds like 2,4-dichlorophenol have been studied in photocatalytic oxidation processes, indicating potential applications of thiourea derivatives in environmental chemistry and waste treatment (Tang & Huang, 1995).

Propriétés

IUPAC Name |

1-(2-chlorophenyl)-3-(2-hydroxy-5-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2OS/c1-9-6-7-13(18)12(8-9)17-14(19)16-11-5-3-2-4-10(11)15/h2-8,18H,1H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNBVULBRKJFTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)NC(=S)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-5-{[(4-methylbenzyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4620386.png)

![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B4620403.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B4620409.png)

![methyl 6-ethyl-2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4620420.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dichloro-2-pyridinyl)-2-furamide](/img/structure/B4620433.png)

![N-(3,4-dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4620439.png)

![2-(3-chlorophenyl)-N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-4-quinolinecarboxamide](/img/structure/B4620447.png)

![6-[({3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4620455.png)

![{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetonitrile](/img/structure/B4620467.png)

![2-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-1,3,4-thiadiazole](/img/structure/B4620474.png)

![{3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]phenyl}(phenyl)methanone](/img/structure/B4620491.png)

![2-({4-allyl-5-[1-(2-chloro-5-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-chlorobenzyl)acetamide](/img/structure/B4620493.png)